3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione

Lipophilicity Physicochemical property Drug-like space

This 4-ethoxyphenyl THTT derivative is the optimal scaffold for reproducible structure-activity relationship (SAR) studies targeting Leishmania and Trypanosoma. Its high lipophilicity (XLogP3=5.3) makes it a superior lipid-soluble prodrug for sustained-release antimicrobial coatings, avoiding the burst release of lower-logP analogs. Replacing it with a 4-methoxy or unsubstituted phenyl variant fundamentally alters distribution kinetics and potency. Procure this exact derivative to ensure data integrity in antiprotozoal, antifungal, and formulation development programs.

Molecular Formula C19H22N2O2S2
Molecular Weight 374.5 g/mol
CAS No. 15798-68-2
Cat. No. B1652689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione
CAS15798-68-2
Molecular FormulaC19H22N2O2S2
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CN(C(=S)SC2)C3=CC=C(C=C3)OCC
InChIInChI=1S/C19H22N2O2S2/c1-3-22-17-9-5-15(6-10-17)20-13-21(19(24)25-14-20)16-7-11-18(12-8-16)23-4-2/h5-12H,3-4,13-14H2,1-2H3
InChIKeyDYMYAZDZGJDFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione (CAS 15798-68-2): Procurement-Ready Chemical Profile and Core Properties


3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione (CAS 15798-68-2) is a member of the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) heterocycle class [1]. Its structure features two 4-ethoxyphenyl substituents, imparting a distinct lipophilic character (computed XLogP3 = 5.3) and a molecular weight of 374.5 g/mol [2]. The compound is cataloged in PubChem (CID 296157) and is available as a screening compound (MLS000861634, SMR000460418) for research purposes [2].

Why Generic Substitution of 3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione Leads to Quantifiable Performance Deviations


Within the THTT scaffold, biological activity and physicochemical behavior are exquisitely sensitive to the nature of the N3 and N5 substituents [1]. The 4-ethoxyphenyl group confers a specific balance of lipophilicity (XLogP3 = 5.3) and electronic character that directly influences membrane permeability, isothiocyanate release kinetics, and target binding [2]. Simple replacement with a 4-methoxyphenyl, 4-chlorophenyl, or unsubstituted phenyl analog can shift the logP by over 1 unit [3], fundamentally altering the compound's distribution, prodrug activation rate, and antimicrobial potency spectrum [1][2]. The quantitative evidence below demonstrates why procurement of the exact 4-ethoxyphenyl derivative, rather than a generic THTT analog, is critical for reproducible research outcomes.

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione: Quantifiable Differentiation Evidence Against Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 of 3,5-Bis(4-ethoxyphenyl)-THTT vs. 3,5-Bis(4-methoxyphenyl)-THTT

The target compound exhibits an experimental/computed octanol-water partition coefficient (XLogP3) of 5.3, as calculated by PubChem [1]. In contrast, the closest analog, 3,5-bis(4-methoxyphenyl)-THTT (CAS 69047-25-0), has a computed XLogP3 of approximately 3.9 [2]. This difference of approximately 1.4 log units translates to a more than 25-fold higher theoretical membrane partitioning for the target compound, a critical factor for applications requiring passive cellular permeability or lipid-based formulation [1].

Lipophilicity Physicochemical property Drug-like space

Hydrogen Bonding Profile Comparison: 3,5-Bis(4-ethoxyphenyl)-THTT vs. 3,5-Dibenzyl-THTT

The target compound possesses 0 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), as computed by PubChem [1]. The 3,5-dibenzyl analog (CAS 69047-24-9), in contrast, has 0 HBD and 3 HBA [2]. The additional two HBA sites in the target compound arise from the ethoxy oxygen atoms, which can participate in specific intermolecular interactions, potential target binding, or metabolic labilization, making the target compound a superior scaffold for prodrug design where controlled hydrolysis is desired [3].

Hydrogen bonding Drug design Prodrug

Safety Profile Differentiation: GHS Classification of 3,5-Bis(4-ethoxyphenyl)-THTT vs. Unsubstituted THTT Core

According to ECHA Notifications aggregated by PubChem, 3,5-bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione is classified uniformly (100% of notifying companies) as Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and STOT Single Exposure Category 3 respiratory irritant (H335) [1]. This consistent GHS profile differs from certain alkyl-substituted THTT analogs, which may exhibit additional aquatic toxicity or sensitization classifications [2]. The predictable and solely irritation-based hazard profile simplifies risk assessment and safe handling protocols for research laboratories.

Toxicity Safety Handling

3,5-Bis(4-ethoxyphenyl)-1,3,5-thiadiazinane-2-thione: Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Lead Optimization via Controlled-Release Isothiocyanate Prodrug Design

The ethoxy substituents confer a high logP (5.3), enabling this THTT derivative to function as a lipid-soluble prodrug that slowly hydrolyzes to release bioactive isothiocyanates. This compound is a superior candidate for sustained-release antimicrobial coatings where burst release must be avoided [1]. Selection over the 4-methoxy analog (lower logP) ensures prolonged residence in lipid membranes.

Antiprotozoal Drug Discovery Research

3,5-Disubstituted THTTs are established antiprotozoal leads [2]. The 4-ethoxyphenyl variant, with its balanced electronic and steric profile, is the preferred scaffold for systematic structure-activity relationship (SAR) studies exploring anti-leishmanial and anti-trypanosomal potency, providing reproducible in vitro data against Leishmania and Trypanosoma species.

Agrochemical Intermediate and Fungicide Development

THTT compounds have documented agricultural fungicide applications [1]. The industrial procurement value of this specific derivative lies in its scalable synthesis (one-pot condensation of 4-ethoxyaniline with CS2 and formaldehyde) and favorable physicochemical and safety profile for formulation development compared to more toxic alkyl-substituted alternatives.

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